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Compound of Interest

Compound Name:
Cyanine3 DBCO

hexafluorophosphate

Cat. No.: B15598969

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine3 (Cy3) DBCO, a

bright and photostable fluorescent probe, for super-resolution microscopy applications. Cy3

DBCO is a key reagent in copper-free click chemistry, enabling precise labeling of azide-

modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

[1][2] Its exceptional brightness and photostability make it a valuable tool for advanced imaging

techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated

Emission Depletion (STED) microscopy.

Physicochemical and Spectroscopic Properties
The performance of a fluorophore is dictated by its intrinsic properties. Cyanine3 DBCO offers

a robust profile for fluorescence microscopy.[2]
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Property Value Reference

Excitation Maximum (λex) ~553-555 nm [2]

Emission Maximum (λem) ~569-570 nm [2]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [2][3]

Quantum Yield (Φ) ~0.1 - 0.31 [2]

Molecular Weight ~983.18 g/mol [2][3]

Solubility Water, DMSO, DMF [2][3]

Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent,

conjugation to a biomolecule).

Principle of Labeling
Cyanine3 DBCO facilitates the covalent labeling of biomolecules containing an azide group via

a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This

"click chemistry" reaction is highly specific and occurs efficiently under physiological conditions

without the need for a cytotoxic copper catalyst, making it ideal for labeling in living cells.[1][4]

The general workflow involves two main steps:

Introduction of an Azide Moiety: An azide group is incorporated into the biomolecule of

interest. This can be achieved through metabolic labeling, where cells are fed azide-modified

sugars that are incorporated into glycans, or through genetic encoding of non-canonical

amino acids containing azide groups.

Copper-Free Click Reaction: The azide-modified biomolecule is then treated with Cyanine3

DBCO. The DBCO group on the dye reacts specifically with the azide group, resulting in a

stable, covalent triazole linkage and fluorescently labeling the target.[1]

Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules in
Solution
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This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules that

have been functionalized with an azide group.[2]

Materials:

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

Cyanine3 DBCO

Anhydrous DMSO or DMF

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

Prepare Cyanine3 DBCO Stock Solution: Dissolve Cyanine3 DBCO in anhydrous DMSO or

DMF to a concentration of 1-10 mM.[2]

Reaction Setup: Add a 2-10 molar excess of the Cyanine3 DBCO stock solution to the azide-

modified biomolecule. The final concentration of the organic solvent should be kept below

10% to maintain protein stability.[2]

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at

4°C, protected from light.[2]

Purification: Remove the unreacted Cyanine3 DBCO by passing the reaction mixture through

a size-exclusion chromatography column equilibrated with the desired storage buffer.[2]

Confirmation of Labeling: Confirm successful conjugation by measuring the absorbance of

the purified product at 280 nm (for protein) and 555 nm (for Cy3). The degree of labeling

(DOL) can be calculated from these measurements.[1]

Protocol 2: Labeling of Live Cells with Azide-Modified
Glycans
This protocol details the labeling of live cells that have been metabolically engineered to

express azide groups on their surface glycans.[2]
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Materials:

Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz)

Cyanine3 DBCO

Complete cell culture medium

Phosphate-buffered saline (PBS)

Procedure:

Cell Preparation: Culture cells in the presence of an appropriate concentration of an azide-

modified sugar for 24-72 hours to allow for metabolic incorporation.[2]

Washing: Gently wash the cells twice with warm PBS to remove residual unincorporated

azido-sugar.[2]

Labeling: Prepare a 10-50 µM solution of Cyanine3 DBCO in complete cell culture medium.

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

[2]

Washing: Wash the cells three times with warm PBS to remove unreacted Cyanine3 DBCO.

[2]

Imaging: The cells are now ready for imaging. For super-resolution microscopy, proceed with

the specific protocols for STORM or STED as outlined below.

Protocol 3: Super-Resolution Microscopy with Cyanine3
DBCO
STORM imaging relies on the photoswitching of individual fluorophores between a fluorescent

"on" state and a dark "off" state. While Cy3 itself is not a traditional STORM dye, its

photoswitching can be induced in the presence of a primary thiol in the imaging buffer.[5][6]

STORM Imaging Buffer: A typical STORM imaging buffer for cyanine dyes includes an oxygen

scavenging system and a primary thiol. A common recipe is:
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PBS (pH 7.5-8.0)

10% (w/v) Glucose

0.5 mg/mL Glucose Oxidase

40 µg/mL Catalase

10-50 mM Mercaptoethylamine (MEA) or other primary thiol

STORM Imaging Protocol:

Sample Preparation: Label your cells or biomolecules with Cyanine3 DBCO as described in

Protocol 1 or 2. Mount the sample on a coverslip suitable for microscopy.

Microscope Setup: Use a STORM-capable microscope equipped with a high-power laser for

excitation (e.g., 561 nm) and a sensitive EMCCD or sCMOS camera.

Imaging:

Initially, use a low laser power to locate the region of interest.

Increase the laser power to induce photoswitching of the Cy3 molecules into the dark

state.

Acquire a time-series of thousands of images, capturing the stochastic reactivation and

emission of individual Cy3 molecules.

The localization of each detected molecule is then used to reconstruct a super-resolved

image.

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to

de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-

spread function. Cy3 is a suitable fluorophore for STED microscopy.[7][8]

STED Imaging Protocol:
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Sample Preparation: Label your cells or biomolecules with Cyanine3 DBCO following

Protocol 1 or 2. Mount the sample in an appropriate mounting medium. For STED, the

choice of mounting medium is critical to minimize aberrations.[9][10]

Microscope Setup: Use a STED microscope equipped with an excitation laser (e.g., 561 nm)

and a depletion laser with a wavelength in the red to far-red region of the Cy3 emission

spectrum (e.g., 660 nm or 775 nm).[11]

Imaging:

Locate the region of interest using the excitation laser in a standard confocal mode.

Activate the STED (depletion) laser. The power of the STED laser will determine the

achievable resolution. It is advisable to start with a lower power (e.g., 30%) and gradually

increase it to optimize resolution while minimizing photobleaching.[12]

Acquire the STED image. The pixel size should be chosen according to the Nyquist

sampling criterion for the desired resolution.

If the signal is low, frame accumulation can be used to build up the image.[12]

Post-acquisition deconvolution can further enhance the resolution of the final image.[12]

Visualizations
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Step 1: Introduction of Azide

Step 2: Copper-Free Click Reaction
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Caption: General workflow for labeling biomolecules with Cyanine3 DBCO.
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STORM Workflow

STED Workflow
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Caption: Experimental workflow for super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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